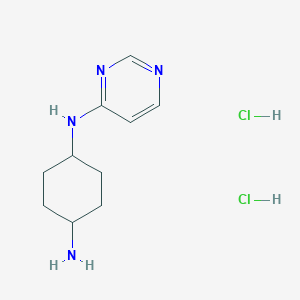

(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride

Description

The compound (1R,4R)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride belongs to a class of substituted cyclohexane-1,4-diamine derivatives, characterized by a trans-1,4-diaminocyclohexane core functionalized with heterocyclic or aromatic substituents. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This article provides a comparative analysis of this compound with its close analogues, focusing on structural, synthetic, and physicochemical properties.

Properties

IUPAC Name |

4-N-pyrimidin-4-ylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10;;/h5-9H,1-4,11H2,(H,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYALLQNCKVXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2=NC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride typically involves the reaction of trans-1,4-cyclohexanediamine with a pyrimidinyl derivative. One common method includes the following steps:

Starting Materials: Trans-1,4-cyclohexanediamine and a pyrimidinyl derivative.

Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. A base like diisopropylethylamine (DIPEA) is often used to facilitate the reaction.

Procedure: The pyrimidinyl derivative is added dropwise to a stirred solution of trans-1,4-cyclohexanediamine and DIPEA in THF. The mixture is stirred for several hours at room temperature.

Isolation: The reaction mixture is then diluted with ethyl acetate and water, and the product is extracted and purified.

Industrial Production Methods

For industrial-scale production, the process may involve the use of larger reactors and more efficient purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyrimidinyl group can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological macromolecules .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The cyclohexane-1,4-diamine scaffold permits diverse substitutions at the N1 position, leading to variations in biological activity and physicochemical properties. Key analogues include:

(a) Pyrimidinyl Derivatives

- (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1448854-77-0): A positional isomer with the pyrimidine ring attached at the 2-position instead of 3. This minor structural difference may alter hydrogen-bonding interactions and target binding affinity .

(b) Aromatic and Heterocyclic Substituents

- (1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1286272-91-0):

The 2-chlorobenzyl group increases lipophilicity, likely improving membrane permeability. Molecular weight: 311.68 g/mol . - (1R,4R)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1448128-25-3):

The pyridinylmethyl group balances hydrophilicity and aromaticity, favoring interactions with charged residues in enzyme active sites .

(c) Aliphatic Substituents

- (1R,4R)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride :

Bulky neopentyl groups may sterically hinder binding but improve metabolic stability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent | Solubility (HCl Salt) | Key Feature |

|---|---|---|---|---|

| Target Compound | Not reported | Pyrimidin-4-yl | High | Optimal for aqueous formulations |

| N1-(2-Chlorobenzyl) derivative | 311.68 | 2-Chlorobenzyl | Moderate | Enhanced lipophilicity |

| N1-(Pyridin-2-ylmethyl) derivative | 275.22 | Pyridin-2-ylmethyl | High | Balanced polarity |

| N1-Neopentyl derivative | Not reported | Neopentyl | Low | Steric hindrance |

Note: Data inferred from substituent chemistry and salt forms .

Pharmacological Implications

While specific data for the target compound are sparse, structural analogues demonstrate:

- Enhanced Bioavailability : Dihydrochloride salts improve solubility, as seen in N1-(pyridin-2-ylmethyl) derivatives .

Biological Activity

(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound, with a molecular formula of and a molecular weight of 239.19 g/mol, has been studied for its potential therapeutic applications, especially as an inhibitor in various biochemical pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to act as a ligand that can modulate the activity of target proteins, including those involved in cancer pathways. The compound's structure allows it to fit into active sites of proteins, potentially inhibiting their function and altering cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promise in inhibiting the proliferation of colorectal cancer cells by interfering with Wnt signaling pathways. The compound demonstrated significant inhibitory effects on cell growth in vitro, with IC50 values indicating potent activity against cancer cell lines such as SW480 and HCT116 .

Case Study: Inhibition of Colorectal Cancer Cells

In a study involving the treatment of HCT116 xenografted mice with this compound, researchers observed:

- Reduction in Tumor Size: Mice treated with the compound exhibited a statistically significant decrease in tumor volume compared to control groups.

- Biomarker Modulation: The treatment resulted in decreased expression of Ki67, a marker associated with cell proliferation, suggesting that the compound effectively reduces tumor growth by inhibiting cellular division .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the compound maintains stability in biological systems, which is crucial for its effectiveness as a therapeutic agent. Its metabolism involves hepatic pathways that do not produce toxic metabolites, enhancing its safety profile for potential clinical use .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (1R*,4R*)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride | Moderate anticancer activity | |

| (2R*,3S*)-3-amino-2-hydroxy-4-phenylbutanoic acid | Neuroprotective effects | |

| (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | Anti-inflammatory properties |

This comparison illustrates that while similar compounds may exhibit various degrees of biological activity, this compound stands out for its targeted anticancer effects.

Q & A

Q. How can machine learning models predict novel derivatives with enhanced bioactivity?

- Methodological Answer : Train QSAR models on datasets of structural analogs and bioactivity data (IC50, logP). Use graph neural networks (GNNs) to encode molecular graphs and predict ADMET properties. Prioritize synthetic candidates with Pareto optimization balancing potency, solubility, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.